molecular formula C5H8O B8559197 4-Pentyn-2-ol, (2R)- CAS No. 159407-28-0

4-Pentyn-2-ol, (2R)-

Cat. No. B8559197
Key on ui cas rn: 159407-28-0
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-RXMQYKEDSA-N
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Patent
US05622913

Procedure details

To pentyne-4-ol (Farchan Chemical Co) (42.0 g: 0.5 mols) in 500 mL ether at -5° C. (dry ice bath) is added in a rapid dropwise fashion triethylamine (104.8 mL; 0.75 mols) diluted with 100 mL ether. While maintaining the temperature at or below 15° C. throughout, methane sulfonyl chloride, (94.2 mL; 0.70 mols) diluted with 100 mL ether, is added dropwise over 45 minutes. The thick suspension is stirred an additional 30 minutes, after which the precipitate is filtered. The filter cake is washed with ether and the combined ether layers washed twice with water, then once with brine. The ether layer is then dried over anhydrous magnesium sulfate and solvent removed under reduced pressure to yield the product as a pale yellow oil; yield 64 g (79%), which is used in the next step without further purification.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
104.8 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH:4]([OH:6])C.C(=O)=O.[CH2:10](N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>CCOCC>[CH3:17][S:18]([O:6][CH2:4][CH2:3][CH2:2][C:1]#[CH:10])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C#CCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
104.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The thick suspension is stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
after which the precipitate is filtered
WASH
Type
WASH
Details
The filter cake is washed with ether
WASH
Type
WASH
Details
the combined ether layers washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is then dried over anhydrous magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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